molecular formula C21H22ClNO3 B272195 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B272195
M. Wt: 371.9 g/mol
InChI Key: FWUBANQNDVWNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and receptors that play a role in various biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its unique structure and properties that make it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one. Some potential areas of research include further studies on the mechanism of action of this compound, its potential applications in drug discovery, and its use in the development of new cancer therapies. Additionally, research can be conducted to investigate the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-tert-butylbenzaldehyde with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

The unique structure and properties of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one make it a valuable tool for scientific research. This compound has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery.

properties

Molecular Formula

C21H22ClNO3

Molecular Weight

371.9 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1H-indol-2-one

InChI

InChI=1S/C21H22ClNO3/c1-12-5-10-15(22)17-18(12)23-19(25)21(17,26)11-16(24)13-6-8-14(9-7-13)20(2,3)4/h5-10,26H,11H2,1-4H3,(H,23,25)

InChI Key

FWUBANQNDVWNLG-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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